molecular formula C3H6Cl2O2S B11712563 2-chloropropane-1-sulfonyl chloride

2-chloropropane-1-sulfonyl chloride

Cat. No.: B11712563
M. Wt: 177.05 g/mol
InChI Key: MIEZLXKZZRINDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropropane-1-sulfonyl chloride can be synthesized through the reaction of 1,3-propanesultone with thionyl chloride. The reaction typically occurs under reflux conditions, where the 1,3-propanesultone is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the product is isolated by distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloropropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 2-chloropropane-1-sulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropropane-1-sulfonyl chloride
  • 2-Chloroethanesulfonyl chloride
  • 4-Chlorobenzylsulfonyl chloride
  • Cyclopropanesulfonyl chloride

Uniqueness

2-Chloropropane-1-sulfonyl chloride is unique due to its specific reactivity profile and its ability to form a wide range of derivatives. Its structure allows for selective reactions with various nucleophiles, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloropropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2O2S/c1-3(4)2-8(5,6)7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEZLXKZZRINDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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